molecular formula C11H11BrN2 B1446627 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole CAS No. 1523501-61-2

4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole

Cat. No.: B1446627
CAS No.: 1523501-61-2
M. Wt: 251.12 g/mol
InChI Key: HSKJWFMNZTVFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C11H11BrN2 and its molecular weight is 251.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1,5-dimethyl-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-8-10(12)11(13-14(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKJWFMNZTVFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and formula of 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the molecular properties, synthesis, and characterization of 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole , a critical intermediate in medicinal chemistry, particularly for the development of p38 MAP kinase inhibitors and other bioactive scaffolds.[1]

Identity & Physicochemical Profile

This compound belongs to the class of tetrasubstituted pyrazoles. Its structural integrity relies heavily on the specific regiochemistry of the nitrogen substitution, which distinguishes it from its more common isomer, 4-bromo-1,3-dimethyl-5-phenyl-1H-pyrazole.

Parameter Data
IUPAC Name 4-Bromo-1,5-dimethyl-3-phenyl-1H-pyrazole
CAS Registry Number 1523501-61-2
Molecular Formula C₁₁H₁₁BrN₂
Molecular Weight 251.12 g/mol
Exact Mass 250.0106
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Low solubility in water.[1]
LogP (Predicted) ~3.2
Mechanistic Synthesis & Regiocontrol

The synthesis of 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole presents a classic regioselectivity challenge. The standard Knorr pyrazole synthesis (reaction of methylhydrazine with 1-phenyl-1,3-butanedione) typically favors the formation of the 1,3-dimethyl-5-phenyl isomer due to the higher nucleophilicity of the methylated nitrogen attacking the most reactive carbonyl.

To ensure the formation of the 1,5-dimethyl-3-phenyl core, a regioselective approach using alkynyl ketones (ynones) or solvent-controlled condensation is required.

Step 1: Regioselective Formation of the Pyrazole Core
  • Reaction: Cyclocondensation of 1-phenylbut-2-yn-1-one with methylhydrazine.

  • Rationale: The Michael addition of the primary amine of methylhydrazine to the alkynyl ketone dictates the regiochemistry, placing the phenyl group at position 3 and the methyl group at position 5 relative to the N-methyl group.[1]

Protocol:

  • Reagents: 1-phenylbut-2-yn-1-one (1.0 eq), Methylhydrazine (1.2 eq), Ethanol (0.5 M).

  • Procedure: Dissolve the ynone in ethanol. Add methylhydrazine dropwise at 0°C to control exotherm.[1]

  • Conditions: Stir at room temperature for 2 hours.

  • Workup: Concentrate in vacuo. The residue is typically a mixture favoring the 1,5-dimethyl isomer (ratio >95:5).[1] Purify via flash chromatography (Hexane/EtOAc) to isolate 1,5-dimethyl-3-phenyl-1H-pyrazole as a colorless oil/low-melting solid.

Step 2: Electrophilic Bromination (C4 Functionalization)
  • Reaction: Electrophilic Aromatic Substitution (EAS) using N-Bromosuccinimide (NBS).[1]

  • Rationale: The C4 position of the pyrazole ring is highly nucleophilic.[2] Bromination occurs exclusively at this position under mild conditions, avoiding bromination of the phenyl ring.[1]

Protocol:

  • Reagents: 1,5-dimethyl-3-phenyl-1H-pyrazole (1.0 eq), NBS (1.05 eq), Acetonitrile (MeCN) or DMF.[1]

  • Procedure: Dissolve the pyrazole in MeCN. Add NBS portion-wise at room temperature.

  • Observation: The reaction is usually complete within 1 hour (monitor by TLC/LCMS).

  • Workup: Dilute with water and extract with ethyl acetate. Wash organic layer with brine and sodium thiosulfate (to remove excess bromine).[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from Ethanol/Water or column chromatography yields the target 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole .

Visualization of Synthetic Logic

The following diagram illustrates the regiochemical divergence and the specific pathway to the target molecule.

SynthesisPath Start Methylhydrazine (Me-NH-NH2) Reagent1 1-Phenyl-1,3-butanedione (Standard Knorr) Start->Reagent1 + Reagent2 1-Phenylbut-2-yn-1-one (Ynone Route) Start->Reagent2 + IsomerWrong 1,3-Dimethyl-5-phenyl (Major byproduct in Knorr) Reagent1->IsomerWrong Major Product (Thermodynamic) IsomerRight 1,5-Dimethyl-3-phenyl (Target Precursor) Reagent1->IsomerRight Minor Product Reagent2->IsomerRight Regioselective Control Bromination NBS / MeCN (Electrophilic Subst.) IsomerRight->Bromination C4 Functionalization FinalProduct 4-Bromo-1,5-dimethyl- 3-phenyl-1H-pyrazole Bromination->FinalProduct >90% Yield

Caption: Regioselective synthesis pathway comparing the standard Knorr reaction (red path) with the preferred Ynone route (green path) to achieve the correct 1,5-dimethyl isomer.

Structural Characterization & Quality Control

Distinguishing the 1,5-dimethyl isomer from the 1,3-dimethyl isomer is critical. Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive identification method based on the Nuclear Overhauser Effect (NOE).[1]

NMR Diagnostic Logic
  • 1,5-Dimethyl Isomer (Target): The N-methyl group (Pos 1) and the C-methyl group (Pos 5) are spatially adjacent.[1]

    • NOE Signal: Strong correlation observed between N-Me (~3.75 ppm) and C5-Me (~2.25 ppm).[1]

  • 1,3-Dimethyl Isomer (Impurity): The N-methyl group (Pos 1) is adjacent to the C-Phenyl ring (Pos 5).[1]

    • NOE Signal: Strong correlation observed between N-Me and the ortho-protons of the Phenyl ring .

Expected Spectral Data (4-Bromo Derivative)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.60–7.75 (m, 2H, Ph-ortho)[1]

    • δ 7.35–7.50 (m, 3H, Ph-meta/para)[1]

    • δ 3.80 (s, 3H, N-CH₃)[1]

    • δ 2.35 (s, 3H, C5-CH₃)[1]

    • Note: The C4-H signal (typically ~6.46 ppm in the precursor) disappears upon bromination.[1]

  • ¹³C NMR:

    • Distinct carbon signals for C3 (attached to Ph), C4 (attached to Br, shifted upfield to ~90-95 ppm), and C5 (attached to Me).[1]

Applications in Drug Discovery

The 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole moiety serves as a high-value scaffold in medicinal chemistry.

  • Suzuki-Miyaura Coupling Handle: The C4-Bromine atom is an excellent leaving group for Palladium-catalyzed cross-coupling reactions. This allows researchers to install diverse aryl or heteroaryl groups at the 4-position, creating libraries of trisubstituted pyrazoles.[1]

  • p38 MAP Kinase Inhibition: The 1,5-substitution pattern mimics the spatial arrangement of pharmacophores found in several kinase inhibitors. The "kink" introduced by the 1,5-dimethyl steric clash forces the phenyl ring out of planarity, often improving solubility and binding pocket fit compared to the planar 1,3-isomer.[1]

  • CRAC Channel Modulators: Derivatives of this scaffold have been explored as inhibitors of Calcium Release-Activated Calcium channels, relevant in autoimmune disease therapy.[1]

References
  • Synthesis of 1,5-Dimethyl-3-phenyl-1H-pyrazole (Ynone Route)

    • Source: White Rose eTheses Online (University of York).[1]

    • Title: Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroarom
    • URL:[Link]

  • Regioselectivity in Pyrazole Synthesis

    • Source: National Institutes of Health (PMC).[1]

    • Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
    • URL:[Link][1]

  • Chemical Identity & CAS Registry

    • Source: Fluorochem.[1]

    • Title: 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole Product Page.[3]

  • NMR Characteriz

    • Source: National Institutes of Health (PMC).[1]

    • Title: Small Molecule Library Synthesis Using Segmented Flow (Supporting Info: 1,5-Dimethyl-3-phenyl-1H-pyrazole vs 1,3-isomer).
    • URL:[Link]

Sources

A Technical Guide to the Synthesis, Characterization, and Comparative Analysis of 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole and its 1,3-dimethyl Isomer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrazoles

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Their diverse pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer effects, have made them a privileged scaffold in drug discovery.[3] The therapeutic potential of pyrazole-containing molecules is often intricately linked to the substitution pattern on the pyrazole ring, which influences their physicochemical properties, target binding affinity, and metabolic stability. This guide provides an in-depth technical exploration of two closely related regioisomers: 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole and 4-bromo-1,3-dimethyl-3-phenyl-1H-pyrazole. Through a detailed examination of their synthesis, spectroscopic characterization, and structural features, we will elucidate the key differences and similarities that arise from the seemingly subtle variation in the placement of a methyl group.

Synthetic Pathways and Regioselectivity

The synthesis of N-alkylated pyrazoles often presents a challenge in controlling regioselectivity due to the presence of two reactive nitrogen atoms in the pyrazole ring.[4] The formation of both 1,5- and 1,3-disubstituted isomers is a common outcome, necessitating a thorough understanding of the factors that govern the alkylation reaction.

The synthetic route to the target compounds typically involves a three-step process:

  • Synthesis of the Pyrazole Core: The initial step is the condensation of a 1,3-dicarbonyl compound, in this case, 1-phenylbutane-1,3-dione, with hydrazine hydrate to form 3-phenyl-5-methyl-1H-pyrazole.

  • Bromination: The pyrazole core is then subjected to electrophilic bromination to introduce a bromine atom at the C4 position.

  • N-Methylation: The final step is the N-methylation of the 4-bromo-3-phenyl-5-methyl-1H-pyrazole, which can yield a mixture of the 1,5-dimethyl and 1,3-dimethyl isomers.

The regioselectivity of the N-methylation step is influenced by several factors, including steric hindrance and the electronic nature of the substituents on the pyrazole ring.[4] The less sterically hindered nitrogen atom is generally favored for alkylation. In the case of 3-phenyl-5-methyl-1H-pyrazole, the N1 position is adjacent to the smaller methyl group, while the N2 position is adjacent to the bulkier phenyl group. Consequently, methylation is expected to favor the N1 position, leading to the 1,5-dimethyl isomer as the major product. However, the 1,3-dimethyl isomer is also formed, and the ratio of the two products can be influenced by the choice of methylating agent, base, and solvent.[3][5]

dot

Caption: Synthetic pathway for 4-bromo-dimethyl-phenyl-pyrazole isomers.

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-3-phenyl-5-methyl-1H-pyrazole
  • Synthesis of 3-phenyl-5-methyl-1H-pyrazole:

    • To a solution of 1-phenylbutane-1,3-dione (10 mmol) in ethanol (50 mL), add hydrazine hydrate (12 mmol).

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Recrystallize the crude product from ethanol to obtain pure 3-phenyl-5-methyl-1H-pyrazole.

  • Bromination:

    • Dissolve 3-phenyl-5-methyl-1H-pyrazole (5 mmol) in chloroform (30 mL).

    • Add N-bromosuccinimide (NBS) (5.5 mmol) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Wash the reaction mixture with saturated sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-bromo-3-phenyl-5-methyl-1H-pyrazole.

Protocol 2: N-Methylation and Isomer Separation
  • N-Methylation:

    • To a solution of 4-bromo-3-phenyl-5-methyl-1H-pyrazole (2 mmol) in dry DMF (10 mL), add sodium hydride (60% dispersion in mineral oil, 2.2 mmol) at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Cool the mixture to 0 °C and add methyl iodide (2.5 mmol).

    • Stir the reaction at room temperature for 6 hours.

    • Quench the reaction with ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a mixture of the 1,5- and 1,3-dimethyl isomers.

  • Isomer Separation:

    • The separation of the regioisomers can be achieved by flash column chromatography on silica gel.[6]

    • A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.[6]

    • The progress of the separation should be monitored by thin-layer chromatography (TLC). The two isomers are expected to have slightly different Rf values due to differences in their polarity.

dot

Caption: Workflow for the separation of pyrazole isomers.

Spectroscopic and Structural Characterization

The unambiguous identification of the 1,5- and 1,3-dimethyl isomers relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). X-ray crystallography provides definitive proof of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for distinguishing between the two isomers. The chemical shifts of the N-methyl protons and the pyrazole ring carbons are particularly informative.

  • 1H NMR: In the 1,5-dimethyl isomer, the N1-methyl protons are expected to be shielded compared to the N1-methyl protons in the 1,3-dimethyl isomer due to the anisotropic effect of the C3-phenyl group. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to confirm the spatial proximity between the N1-methyl protons and the ortho-protons of the C5-phenyl group in the 1,3-dimethyl isomer, a correlation that would be absent in the 1,5-dimethyl isomer.[7]

  • 13C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) will differ between the two isomers. The carbon attached to the second methyl group (C5 in the 1,5-isomer and C3 in the 1,3-isomer) will show a characteristic upfield shift.

Table 1: Predicted 1H and 13C NMR Chemical Shifts (ppm)

Isomer N-CH3 (1H) C-CH3 (1H) C3 (13C) C4 (13C) C5 (13C) N-CH3 (13C) C-CH3 (13C)
1,5-dimethyl ~3.7~2.3~150~95~142~35~12
1,3-dimethyl ~4.0~2.4~148~96~145~38~14

Note: These are predicted values based on data for similar pyrazole derivatives and may vary depending on the solvent and other experimental conditions.[8][9]

Mass Spectrometry (MS)

Both isomers will exhibit the same molecular ion peak in their mass spectra, corresponding to the molecular weight of C12H12BrN3. However, the fragmentation patterns may show subtle differences that can aid in their differentiation. The loss of a methyl radical or a bromine atom are expected fragmentation pathways.

X-ray Crystallography

Comparative Analysis and Potential Applications

The difference in the position of the N-methyl group can have a significant impact on the biological activity of these pyrazole derivatives. This is because the overall shape, dipole moment, and hydrogen bonding capabilities of the molecule are altered, which in turn affects its interaction with biological targets.

  • Structure-Activity Relationship (SAR): The 1,5-dimethyl isomer presents a different steric and electronic profile compared to the 1,3-dimethyl isomer. This can lead to variations in their binding affinities for specific enzymes or receptors. For example, in kinase inhibition, the precise orientation of substituents on the pyrazole core is often crucial for effective binding to the ATP-binding pocket.

  • Physicochemical Properties: The difference in substitution can also affect properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for drug development.

While specific comparative biological data for these two isomers is limited, the broader class of substituted pyrazoles has shown promise in various therapeutic areas, including:

  • Anticancer Agents: Many pyrazole derivatives exhibit potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.[15]

  • Anti-inflammatory Agents: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[7]

  • Antimicrobial Agents: Substituted pyrazoles have demonstrated activity against a range of bacteria and fungi.[1]

Conclusion

The synthesis and characterization of 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole and its 1,3-dimethyl isomer highlight the importance of regiocontrol in the functionalization of heterocyclic scaffolds. The subtle difference in the position of a single methyl group can lead to distinct spectroscopic signatures and is likely to have a profound impact on their biological activity. This in-depth guide provides a framework for the synthesis, purification, and characterization of these isomers, paving the way for further investigation into their structure-activity relationships and potential as therapeutic agents. The detailed protocols and comparative analysis presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). ResearchGate. [Link]

  • Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. ResearchGate. [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. PMC. [Link]

  • 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline. NIH. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). orientjchem.org. [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]

  • 有机化学. SIOC Journals. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • organic compounds. IUCr Journals. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl). NIH. [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

  • IJMS | Special Issue : Synthesis and Biological Evaluation of Pyrazole Derivatives. MDPI. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]

  • Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • 15N NMR chemical shifts of NH-pyrazoles in the solid state and in solution at low temperature. CiteSeerX. [Link]

  • 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenyl-isoquinoline. PubMed. [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]

  • and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC. [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. KTU ePubl. [Link]

  • Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-. Kuwait Journal of Science. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC: repositorio. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]

  • Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides. PubMed. [Link]

Sources

solubility properties of 4-bromo-1,5-dimethyl-3-phenylpyrazole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility properties, thermodynamic behavior, and experimental characterization of 4-bromo-1,5-dimethyl-3-phenylpyrazole .

Designed for researchers in medicinal chemistry and process development, this document synthesizes qualitative field data with rigorous experimental protocols, acknowledging that while specific quantitative datasets for this intermediate are often proprietary, the physicochemical principles governing its behavior are well-established.

Executive Summary

4-bromo-1,5-dimethyl-3-phenylpyrazole is a critical halogenated heterocyclic intermediate, widely utilized in the synthesis of COX-2 inhibitors (e.g., Celecoxib analogs) and agrochemicals. Its solubility profile is governed by the interplay between the lipophilic phenyl/bromo moieties and the polar pyrazole core.

This guide defines the compound's solubility landscape, classifying solvents by efficiency, and provides a validated Standard Operating Procedure (SOP) for generating precise quantitative solubility data (mole fraction


) and thermodynamic parameters (

,

) essential for process optimization.

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8]

The solubility behavior of this compound is dictated by its structural functionalization. Unlike its parent compound (1,5-dimethyl-3-phenylpyrazole), the introduction of the bromine atom at the C4 position significantly alters its crystal lattice energy and solvation enthalpy.

FeatureChemical ContextImpact on Solubility
Core Structure Pyrazole Ring (

-methylated)
Provides moderate polarity; H-bond acceptor sites.
C3-Substituent Phenyl RingIncreases lipophilicity (

); enhances solubility in aromatics (Toluene).
C4-Substituent Bromine AtomIncreases molecular weight and dispersion forces; reduces solubility in water; enhances solubility in halogenated solvents.
C5-Substituent Methyl GroupSteric bulk; slight increase in lipophilicity.

Estimated Physicochemical Properties:

  • LogP (Octanol/Water): ~2.5 – 3.2 (Predicted)

  • Melting Point: Typically >100°C (Solid at RT)

  • Solubility Class: Lipophilic Organic Solid

Solubility Landscape: Solvent Compatibility

Based on the "like dissolves like" principle and data from structural analogs (e.g., 3,5-dimethylpyrazole, 4-bromo-1-methylpyrazole), the solubility profile is categorized below.

Qualitative Solubility Data
  • High Solubility (> 100 mg/mL):

    • Aprotic Polar: DMSO, DMF, NMP.

    • Mechanism:[1] Strong dipole-dipole interactions disrupt the crystal lattice efficiently.

  • Moderate Solubility (20 – 100 mg/mL):

    • Alcohols: Methanol, Ethanol, Isopropanol (IPA).

    • Esters/Ketones: Ethyl Acetate, Acetone.[2]

    • Mechanism:[1] Solvation occurs via dipole interactions and weak H-bonding. Solubility increases significantly with temperature (

      
      ).[2]
      
  • Low Solubility (< 10 mg/mL):

    • Non-Polar: n-Hexane, Cyclohexane.

    • Highly Polar: Water.

    • Mechanism:[1] High lattice energy overcomes weak dispersion forces (hexane) or hydrophobic effect prevents hydration (water).

Solvent Selection Logic

The following decision matrix guides solvent selection for reactions vs. purification.

SolventSelection Start Select Solvent Purpose Reaction Reaction Medium Start->Reaction Purification Purification / Crystallization Start->Purification HighSol High Solubility (DMF, DMSO) Reaction->HighSol Homogeneous Phase ModSol Moderate Solubility (EtOH, EtOAc, Acetone) Reaction->ModSol Reflux Conditions Purification->ModSol Primary Solvent AntiSol Anti-Solvent (Water, Hexane) Purification->AntiSol Precipitant ModSol->AntiSol Cooling/Mixing Crystallization

Figure 1: Solvent selection logic for 4-bromo-1,5-dimethyl-3-phenylpyrazole based on process intent.

Experimental Protocol: Determination of Solubility

Since precise literature values for this specific brominated derivative are scarce, the following self-validating protocol is required to generate authoritative data.

Method: Isothermal Saturation with Gravimetric/HPLC Analysis

Objective: Determine the mole fraction solubility (


) at temperatures 

to

K.
Step-by-Step Workflow:
  • Preparation: Add excess solid 4-bromo-1,5-dimethyl-3-phenylpyrazole to 20 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.

  • Equilibration: Stir the suspension magnetically at constant temperature (

    
     K) for 24 hours.
    
  • Settling: Stop stirring and allow the suspension to settle for 2 hours to ensure phase separation.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45

    
    m PTFE filter.
    
  • Quantification:

    • Gravimetric: Evaporate solvent from a known mass of supernatant and weigh the residue.

    • HPLC (Preferred): Dilute the supernatant and analyze peak area against a calibration curve (UV detection @ ~254 nm).

ExperimentalProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate: Const T, Stir 24h Start->Equilibrate Settle Phase Separation: Settle 2h Equilibrate->Settle Filter Filtration: 0.45 µm PTFE (Isothermal) Settle->Filter Analyze Quantification (HPLC/Gravimetric) Filter->Analyze Data Calculate Mole Fraction (x) Analyze->Data

Figure 2: Workflow for the isothermal saturation method to determine solubility.

Thermodynamic Modeling & Analysis

To upscale purification processes, experimental data must be correlated using thermodynamic models.[2]

Modified Apelblat Equation

The solubility of pyrazole derivatives strongly correlates with temperature according to the Modified Apelblat equation:



  • 
     : Mole fraction solubility.[3]
    
  • 
     : Absolute temperature (K).[2][1]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
  • Interpretation: A positive

    
     value typically indicates a strong temperature dependence, ideal for cooling crystallization.
    
Van't Hoff Analysis

To understand the dissolution mechanism, calculate the enthalpy (


) and entropy (

):


  • Endothermic Dissolution (

    
    ):  Solubility increases with temperature (Typical for this compound).
    
  • Driving Force: If

    
    , the process is spontaneous.
    

Application: Purification Strategy

Based on the solubility differential, the following purification method is recommended for removing non-brominated impurities or regioisomers.

Recrystallization Protocol:

  • Solvent System: Ethanol/Water (80:20 v/v) or pure Ethyl Acetate.

  • Dissolution: Heat the crude solid in Ethanol to near-reflux (~75°C) until fully dissolved.

  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Crystallization:

    • Slow Cooling: Ramp down to 5°C at a rate of 10°C/hour.

    • Anti-solvent: If yield is low, slowly add Water (anti-solvent) at room temperature to induce precipitation.

  • Isolation: Filter the crystals and wash with cold Ethanol/Water (50:50).

References

  • BenchChem Technical Support. (2025).[3] Solubility Profile of 1,5-Dimethyl-3-phenylpyrazole in Organic Solvents: A Technical Guide. BenchChem.[3][4] Link[4]

  • Wang, J., et al. (2018). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents. Journal of Chemical & Engineering Data. (Contextual grounding for pyrazole thermodynamics).
  • Sigma-Aldrich. (2025). Product Specification: 4-Bromo-1-methyl-1H-pyrazole. Merck KGaA. Link

  • National Institute of Standards and Technology (NIST). WebBook Chemistry: Pyrazole Derivatives. U.S. Department of Commerce. Link

Sources

suppliers and price of 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Sourcing, Validation, and Application of 4-Bromo-1,5-dimethyl-3-phenyl-1H-pyrazole

Part 1: Executive Summary & Strategic Importance

4-Bromo-1,5-dimethyl-3-phenyl-1H-pyrazole (CAS: 1523501-61-2 ) is a specialized heterocyclic building block used primarily in the development of kinase inhibitors (e.g., p38 MAP kinase) and agrochemicals.[1][2] Unlike its more common isomer (3,5-dimethyl-1-phenyl-1H-pyrazole), this specific regioisomer offers a unique steric and electronic profile due to the proximity of the N-methyl and C5-methyl groups, which creates a distinct hydrophobic pocket interaction in protein binding.

Procurement Alert: This compound is not a commodity chemical. It is often synthesized via a pathway that produces a mixture of regioisomers.[3] Consequently, commercially available batches often carry a high risk of isomeric impurity (specifically the 1,3-dimethyl-5-phenyl isomer). This guide provides the sourcing intelligence and technical validation protocols necessary to ensure material integrity.

Part 2: Supply Chain Landscape & Pricing Analysis

Due to the difficulty in separating the 1,5-dimethyl-3-phenyl isomer from its 1,3-dimethyl-5-phenyl counterpart, few suppliers stock this material in bulk. Most listings are "Make-to-Order" or limited stock.

Tier 1: Verified Suppliers (Catalog Listed)

These suppliers list the specific CAS 1523501-61-2 and have a track record of distinguishing regioisomers.

SupplierRegionProduct CodePurity GradeEst. Lead Time
Fluorochem UK/EuropeF87208195%+1-2 Weeks
BLD Pharm China/GlobalBD76645997%+3-5 Days (Stock)
Life Chemicals Ukraine/GlobalF2198-157095%2-3 Weeks
Combi-Blocks USA(Check Stock)95%+1-3 Days
Pricing Estimates (Q1 2026)

Note: Prices are volatile due to the custom nature of the synthesis.

ScaleEstimated Cost (USD)Unit Price (USD/g)Notes
1 g $120 - $180$150High R&D premium.
5 g $450 - $600$100Standard medicinal chemistry batch.
25 g $1,800 - $2,200$80Pilot scale; likely requires lead time.
100 g+ Inquire~$50Requires custom synthesis campaign.

Strategic Advice: For campaigns requiring >10g, request a pre-shipment 1H-NMR and NOESY spectrum to validate regiochemistry before authorizing the bulk shipment.

Part 3: Technical Profile & Critical Validation Protocol

The primary risk in sourcing this compound is receiving the wrong regioisomer.[3] The synthesis involves the condensation of 1-phenylbutane-1,3-dione with methylhydrazine, which kinetically favors the wrong isomer (1,3-dimethyl-5-phenyl). The target (1,5-dimethyl-3-phenyl) is often the minor product or requires specific solvent control (e.g., fluorinated alcohols) to favor formation.

Chemical Identity
  • IUPAC Name: 4-Bromo-1,5-dimethyl-3-phenyl-1H-pyrazole[1][2]

  • CAS Number: 1523501-61-2[1][2][4]

  • Molecular Formula: C11H11BrN2

  • Molecular Weight: 251.13 g/mol

  • SMILES: Cc1c(Br)c(-c2ccccc2)nn1C

QC Protocol: The "NOESY Check"

Standard 1H NMR is often insufficient to confidently distinguish the isomers because the chemical shifts of the methyl groups are similar. You must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) for validation.

Step-by-Step Validation Workflow:

  • Sample Prep: Dissolve 5-10 mg in CDCl3.

  • 1H NMR: Identify the N-Methyl singlet (~3.8 ppm) and the C-Methyl singlet (~2.3 ppm).

  • NOESY Experiment:

    • Target Isomer (1,5-dimethyl-3-phenyl): You will see a strong NOE cross-peak between the N-Methyl and the C5-Methyl group. They are spatially adjacent.

    • Impurity Isomer (1,3-dimethyl-5-phenyl): You will see a strong NOE cross-peak between the N-Methyl and the Phenyl ortho-protons . The C-Methyl is far away at position 3.

  • Decision: If N-Me correlates with Phenyl-H, reject the batch .

Part 4: Synthetic Utility & Application

This intermediate is primarily used as an electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The bromine at the C4 position is highly reactive, while the C3-phenyl and C5-methyl groups provide steric shielding that dictates catalyst approach.

Representative Workflow: Suzuki Coupling
  • Reagents: 4-Bromo-1,5-dimethyl-3-phenyl-1H-pyrazole (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (3.0 eq).

  • Solvent: Dioxane/Water (4:1).

  • Conditions: 90°C, 4-12 hours.

  • Note: The 1,5-dimethyl substitution pattern creates a "clamshell" effect. Bulky phosphine ligands (e.g., XPhos, SPhos) are recommended if the boronic acid is also sterically demanding.

Part 5: Visualization

Diagram 1: Procurement & QC Decision Tree

This diagram illustrates the logic flow for sourcing and validating the material to avoid isomeric pitfalls.

ProcurementQC Start Need 4-Bromo-1,5-dimethyl-3-phenyl-1H-pyrazole Source Source from Tier 1 Supplier (Fluorochem/BLD) Start->Source Receive Receive Sample/Batch Source->Receive NMR_1H Run 1H NMR (Check Purity >95%) Receive->NMR_1H NOESY Run 2D NOESY (CRITICAL STEP) NMR_1H->NOESY If pure Decision Analyze Cross-Peaks NOESY->Decision Pass N-Me <-> C-Me Correlation (Correct Isomer) Decision->Pass Strong NOE Fail N-Me <-> Phenyl Correlation (Wrong Isomer: 1,3-dimethyl) Decision->Fail Strong NOE Approve Release for Synthesis Pass->Approve Reject Reject Batch / Return Fail->Reject

Caption: QC workflow emphasizing the mandatory NOESY check to distinguish the target 1,5-isomer from the common 1,3-impurity.

Diagram 2: Regioselective Synthesis Challenge

Visualizing why the material is expensive and difficult to source.

SynthesisPath Reactants 1-Phenylbutane-1,3-dione + Methylhydrazine Process Cyclocondensation (Ethanol, Reflux) Reactants->Process Isomer1 1,3-Dimethyl-5-phenyl (Major Product - Unwanted) Process->Isomer1 Kinetic Favorability Isomer2 1,5-Dimethyl-3-phenyl (Minor Product - TARGET) Process->Isomer2 Thermodynamic/Solvent Control Bromination Bromination (NBS) Yields Target CAS 1523501-61-2 Isomer2->Bromination

Caption: The synthetic pathway highlights the regioselectivity challenge, where the target 1,5-isomer is often the minor product.

References

  • Fluorochem . Product Specification: 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole (F872081). Retrieved from

  • BLD Pharm . Product Catalog: CAS 1523501-61-2.[1][2][4] Retrieved from

  • National Institutes of Health (NIH) . Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. (Discusses regioselectivity logic). Retrieved from

  • BenchChem . 1,5-Dimethyl-3-phenylpyrazole: Synthesis and Properties. Retrieved from

  • Life Chemicals . Building Blocks Collection: Pyrazoles. Retrieved from

Sources

Methodological & Application

Application Note: Regioselective C4-Bromination of 1,5-Dimethyl-3-Phenyl-1H-Pyrazole using N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the efficient and regioselective bromination of 1,5-dimethyl-3-phenyl-1H-pyrazole at the C4 position using N-Bromosuccinimide (NBS). Brominated pyrazoles are valuable synthetic intermediates, serving as versatile scaffolds in the development of pharmaceuticals and agrochemicals.[1][2] This document details the underlying reaction mechanism, offers a robust step-by-step laboratory protocol, and includes critical information on safety, reaction optimization, and product characterization. The presented methodology is designed to be reliable and reproducible for researchers in organic synthesis and medicinal chemistry.

Introduction and Scientific Context

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[2] Functionalization of the pyrazole ring is a key strategy for modulating the pharmacological properties of these compounds. Halogenation, particularly bromination, is a fundamental transformation that installs a versatile chemical handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[1][3][4]

The target molecule, 1,5-dimethyl-3-phenyl-1H-pyrazole, presents a specific challenge regarding regioselectivity. The pyrazole ring is an electron-rich aromatic system susceptible to electrophilic attack.[5] The key to a successful synthesis is to direct the incoming electrophile exclusively to the desired position. For pyrazoles substituted at the C3 and C5 positions, the C4 position is the most electron-rich and sterically accessible site for electrophilic aromatic substitution (SEAr).[5][6]

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It serves as a convenient and safer alternative to elemental bromine (Br₂), providing a low, steady concentration of the bromine electrophile ("Br⁺"), which minimizes the formation of poly-brominated byproducts and avoids the hazards associated with handling liquid bromine.[3][7]

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of 1,5-dimethyl-3-phenyl-1H-pyrazole with NBS proceeds via a classic electrophilic aromatic substitution (SEAr) pathway. The pyrazole ring acts as the nucleophile, attacking the electrophilic bromine atom from NBS.

Key Mechanistic Steps:

  • Generation of the Electrophile: In a polar solvent, NBS is polarized, making the bromine atom highly electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: The π-electron system of the pyrazole ring attacks the electrophilic bromine of NBS. This attack occurs preferentially at the C4 position due to the directing effects of the N-methyl and C-phenyl/C-methyl substituents.

  • Formation of the Sigma Complex (Arenium Ion): The attack results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge is delocalized across the pyrazole ring.

  • Deprotonation and Re-aromatization: A weak base, such as the succinimide anion formed in the first step or the solvent, abstracts the proton from the C4 position. This restores the aromaticity of the pyrazole ring and yields the final 4-bromo product.

Caption: Electrophilic aromatic substitution mechanism.

Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjustments can be made as necessary, but stoichiometry should be maintained.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/VolumeKey Properties
1,5-dimethyl-3-phenyl-1H-pyrazole172.235.0861 mgSubstrate
N-Bromosuccinimide (NBS)177.985.25 (1.05 eq.)934 mgBrominating Agent[8]
Acetonitrile (CH₃CN)41.05-25 mLAnhydrous, polar aprotic solvent
Saturated Sodium Thiosulfate (Na₂S₂O₃)158.11-~20 mLQuenching agent
Ethyl Acetate (EtOAc)88.11-~100 mLExtraction solvent
Brine (Saturated NaCl solution)--~30 mLWashing agent
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~2 gDrying agent
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (Silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glassware for work-up and purification

Step-by-Step Procedure

Caption: General experimental workflow.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,5-dimethyl-3-phenyl-1H-pyrazole (861 mg, 5.0 mmol).

  • Dissolution: Add 25 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the substrate is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (934 mg, 5.25 mmol) to the stirred solution in small portions over a period of 15-20 minutes. Causality Note: Portion-wise addition is critical to control the reaction exotherm and maintain a low concentration of the brominating species, which enhances regioselectivity and prevents over-bromination.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product spot should be less polar (higher Rf) than the starting material.

  • Quenching: Once the reaction is complete (as indicated by TLC), quench the excess NBS by adding ~20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes. The disappearance of the yellow/orange color indicates that the excess bromine has been consumed.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of deionized water and extract the product with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate (e.g., starting from 100% Hexane to 95:5 Hexane:EtOAc) to yield the pure 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole.

Expected Results
ParameterValue
Product 4-Bromo-1,5-dimethyl-3-phenyl-1H-pyrazole
Appearance White to off-white solid
Expected Yield 85-95%
Purity (Post-Column) >98%
TLC Rf ~0.5 (4:1 Hexane:EtOAc)

Product Characterization

Confirmation of the product's structure and purity is essential. The following techniques are recommended:

  • ¹H NMR (CDCl₃, 400 MHz): Expect to see the disappearance of the C4-H proton singlet from the starting material (typically around δ 6.0-6.5 ppm). The methyl and phenyl protons will show characteristic shifts.

  • ¹³C NMR (CDCl₃, 100 MHz): The most significant change will be the signal for C4, which will shift and show a C-Br coupling.

  • Mass Spectrometry (MS-ESI): Look for the molecular ion peak [M+H]⁺ showing the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units). For C₁₂H₁₃BrN₂, the expected m/z would be ~251.1 and ~253.1.[9]

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for C-H aromatic, C-N, and C-Br stretching.

Safety and Handling Precautions

N-Bromosuccinimide is a hazardous substance and must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][11][12]

  • Handling: Handle NBS in a well-ventilated fume hood.[10][13] Avoid inhalation of dust and contact with skin and eyes. NBS is corrosive and can cause severe burns.[11][12][13] It is also an oxidizer and should be stored away from combustible materials.[10]

  • First Aid:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11][13]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11][13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][13]

  • Waste Disposal: All chemical waste must be disposed of according to local, state, and federal regulations.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient NBS; Low reaction temperature or time; Deactivated NBS.Add a slight excess of NBS (up to 1.1 eq.). Allow the reaction to stir longer at room temperature. Use freshly opened or recrystallized NBS.[8]
Formation of Di-bromo Product Excess NBS used; Reaction temperature too high.Use no more than 1.05 equivalents of NBS. Maintain a low temperature during NBS addition.
Low Yield after Work-up Product is partially soluble in the aqueous phase; Insufficient extraction.Increase the number of extractions with ethyl acetate. Ensure the aqueous phase is saturated with NaCl (brine) to decrease the solubility of the organic product.
Difficult Purification Product co-elutes with succinimide byproduct.Perform an aqueous wash with dilute NaOH during work-up to remove the acidic succinimide. Succinimide is generally more polar and should separate well on a silica column.

References

  • ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Retrieved from Royal Society of Chemistry Publishing.
  • Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.
  • Santa Cruz Biotechnology. (n.d.). N-Bromosuccinimide Safety Information.
  • Sigma-Aldrich. (2010). N-bromosuccinimide Safety Data Sheet.
  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • El-Shehry, M. F., et al. (2010). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences.
  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society.
  • ChemicalBook. (n.d.). 4-Bromo-3,5-dimethyl-1-(4-nitro-phenyl)-1H-pyrazole synthesis.
  • ResearchGate. (n.d.). Bromination of pyrazole derivatives.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
  • Stanovnik, B., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank.
  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • Reddit. (2022). Regioselectivity of pyrazole bromination.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • MDPI. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • Defense Technical Information Center. (n.d.). The Bromination of Pyrazabole.
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Royal Society of Chemistry. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles.
  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • AIP Publishing. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations.
  • Reddit. (2022). Regioselectivity in pyrazole EAS.
  • ResearchGate. (2010). Synthesis and spectral characterization of some bromo-benzothiazolo pyrazolines.
  • MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water.
  • Arkivoc. (n.d.).
  • Indian Academy of Sciences. (n.d.). Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals.
  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole.
  • NC State University Libraries. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination.
  • ResearchGate. (2023). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.
  • University of California, Irvine. (n.d.). Experiment 24 – Electrophilic Aromatic Substitution.
  • Semantic Scholar. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions.
  • PubChem. (n.d.). 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-1,5-dimethyl-3-phenylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the palladium-catalyzed functionalization of 4-bromo-1,5-dimethyl-3-phenylpyrazole . Unlike simple aryl halides, this substrate presents a unique "steric sandwich" challenge: the reactive C4-bromide is flanked by a bulky phenyl group at C3 and a methyl group at C5.

While standard catalytic systems (e.g., Pd(PPh3)4) often result in sluggish turnover or dehalogenation, this guide prioritizes sterically demanding, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuDavePhos) to facilitate oxidative addition and rapid reductive elimination. We present three validated workflows:

  • Suzuki-Miyaura Coupling (Biaryl synthesis)[1]

  • Buchwald-Hartwig Amination (C-N bond formation)[2][3]

  • Sonogashira Coupling (Alkynylation)

Substrate Analysis & Chemical Context

The "Steric Sandwich" Effect

The target molecule, 4-bromo-1,5-dimethyl-3-phenylpyrazole , is an electron-rich heteroaryl halide.

  • Electronic Factor: The electron-rich pyrazole ring renders the C4-Br bond less electrophilic than typical bromobenzenes, requiring a catalyst capable of difficult oxidative additions.

  • Steric Factor: The C4 position is shielded. The C3-Phenyl ring twists out of plane, creating a "roof" over the reaction site, while the C5-Methyl provides proximal bulk.

Implication for Protocol Design:

  • Ligand Choice: Ligands must be bulky enough to enforce a monoligated Pd(0) species (LPd(0)) for reactivity but flexible enough to accommodate the crowded transition state.

  • Catalyst Loading: Higher loadings (2–5 mol%) or precatalysts (Pd-G3/G4) are recommended over in-situ generation to ensure active species concentration.

Method A: Suzuki-Miyaura Coupling (Biaryl Synthesis)[1]

This protocol is optimized for coupling with aryl and heteroaryl boronic acids.

Reaction Workflow Diagram

SuzukiWorkflow Start Preparation Mix Reagent Mixing (Glovebox or Schlenk) Start->Mix Inert Atm (Ar/N2) Heat Heating (80-100°C, 2-12h) Mix->Heat Monitor IPC (HPLC/TLC) Check for Dehalogenation Heat->Monitor Monitor->Heat Incomplete Workup Workup & Purification (Silica Gel) Monitor->Workup Conversion >95%

Figure 1: Standard workflow for Suzuki coupling of hindered pyrazoles.

Optimized Protocol

Reagents:

  • Substrate: 4-bromo-1,5-dimethyl-3-phenylpyrazole (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[4]·DCM (Standard) or XPhos Pd G2 (Challenging substrates)

  • Base: K3PO4 (3.0 equiv, 2M aq. solution) or Cs2CO3 (3.0 equiv, solid)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (10:1 v/v)

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a stir bar, add the pyrazole substrate (1.0 equiv), boronic acid (1.5 equiv), and base (3.0 equiv).

  • Degas: Cap the vial and purge with Argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst (2–5 mol%). Note: If using XPhos Pd G2, add it rapidly against a counter-flow of Argon.

  • Solvent: Add degassed solvent via syringe.

  • Reaction: Heat to 80–100°C . Monitor via LC-MS or TLC.

    • IPC Limit: Look for the des-bromo byproduct (1,5-dimethyl-3-phenylpyrazole) [M-H]. If this increases, lower temperature to 60°C and increase catalyst loading.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Oxidative addition failure due to sterics.Switch to XPhos Pd G2 or SPhos Pd G2 .
Dehalogenation Protodebromination (Pd-H species).Use anhydrous conditions (Dioxane/Cs2CO3) or reduce temp.
Homocoupling Oxidation of boronic acid.Ensure rigorous degassing; reduce O2 exposure.

Method B: Buchwald-Hartwig Amination (C-N Bond Formation)[2]

Coupling amines to C4-pyrazoles is notoriously difficult due to the electron-rich nature of the ring. Standard ligands (BINAP, dppf) often fail. Dialkylbiaryl phosphines are essential here.

Ligand Selection Logic (Mechanism)

BuchwaldLogic Substrate 4-Bromo-Pyrazole (Electron Rich) Step1 Oxidative Addition Substrate->Step1 Slow Step2 Amine Binding Step1->Step2 Step3 Reductive Elimination Step2->Step3 Critical Step Ligand Ligand: tBuDavePhos or BrettPhos Ligand->Step1 Facilitates (e- rich) Ligand->Step3 Accelerates (Steric bulk)

Figure 2: Mechanistic rationale for using bulky dialkylbiaryl ligands.

Optimized Protocol

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv (Primary or Secondary)

  • Catalyst: Pd2(dba)3 (2 mol%) + tBuDavePhos or BrettPhos (4–6 mol%)

  • Alternative Precatalyst: BrettPhos Pd G3 (2–4 mol%)

  • Base: NaOtBu (1.4 equiv) or LiHMDS (for base-sensitive substrates)

  • Solvent: t-Amyl Alcohol or Toluene (Anhydrous)

Procedure:

  • Dry Setup: Flame-dry the reaction vessel and cool under Argon.

  • Solids: Add Pd source, Ligand, Base, and Substrate.[5]

  • Liquids: Add Anhydrous Solvent and Amine.

  • Activation: Heat to 100–110°C .

    • Note: tBuDavePhos is particularly effective for primary amines; BrettPhos is superior for secondary amines.

  • Quench: Filter through a pad of Celite while warm (to prevent product precipitation with salts).

Method C: Sonogashira Coupling[1][6][7]

Protocol

This reaction generally proceeds with lower steric barriers than Suzuki or Buchwald couplings.

  • Catalyst: PdCl2(PPh3)2 (5 mol%)

  • Co-Catalyst: CuI (2.5 mol%)

  • Base/Solvent: Et3N (as solvent and base) or DMF/Et3N (5:1).

  • Temperature: 60–80°C.

  • Caution: Ensure the system is strictly oxygen-free to prevent Glaser coupling (alkyne dimerization).

References

  • Buchwald-Hartwig Coupling of 4-Halopyrazoles

    • Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.[6][7]

    • Source: PMC / NIH.
    • URL:[Link]

  • Suzuki Coupling of Nitrogen-Rich Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
    • Source: PMC / NIH.
    • URL:[Link]

  • General Pyrazole Functionalization

    • Title: Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling.[8]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Catalyst Selection Guide

    • Title: A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles.
    • Source: BenchChem.[9][10]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Data of 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole and Related Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectral data for 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with structurally similar pyrazole derivatives, supported by experimental data and theoretical principles. Our objective is to furnish a comprehensive resource for the structural elucidation and characterization of this important class of heterocyclic compounds.

Introduction

Pyrazoles are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities. The precise characterization of their molecular structure is paramount for understanding structure-activity relationships (SAR) and for the development of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for this purpose, providing detailed information about the chemical environment of protons within a molecule. This guide focuses on the ¹H NMR spectral features of 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole, a halogenated derivative with potential applications in synthetic chemistry and drug discovery.

Predicted ¹H NMR Data for 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole

Table 1: Predicted ¹H NMR Spectral Data for 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.30 - 7.50Multiplet5HPhenyl-H
~ 3.80Singlet3HN-CH₃
~ 2.40Singlet3HC₅-CH₃

The rationale for these predictions is grounded in the electronic effects of the substituents on the pyrazole ring. The phenyl group at the C3 position will exhibit characteristic signals in the aromatic region. The N-methyl and C5-methyl groups are expected to appear as sharp singlets, with their chemical shifts influenced by the overall electronic environment of the pyrazole core. The bromine atom at the C4 position is expected to have a modest deshielding effect on the adjacent methyl groups.

Comparative Analysis with Structurally Related Pyrazoles

To validate our predictions and provide a broader context, we will compare the expected ¹H NMR data of our target compound with the experimental data of several related pyrazole derivatives. This comparative approach allows for a more robust interpretation of spectral features.

Table 2: Comparison of ¹H NMR Data for Substituted Pyrazoles

CompoundPhenyl-H (δ, ppm)N-CH₃ (δ, ppm)C₅-CH₃ (δ, ppm)Other Signals (δ, ppm)Reference
4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole (Predicted) ~ 7.30 - 7.50 (m)~ 3.80 (s)~ 2.40 (s)--
4-bromo-3-methoxy-1-phenyl-1H-pyrazole 7.23 (m, 1H), 7.42 (m, 2H), 7.56 (m, 2H)--4.05 (s, 3H, O-CH₃), 7.78 (s, 1H, H-5)[1][2][3]
3,5-dimethyl-1-phenyl-1H-pyrazole 7.19-7.46 (m, 5H)-2.25 (s, 6H, C₃-CH₃ & C₅-CH₃)5.90 (s, 1H, H-4)[4]
1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole 7.52 (d, 2H), 7.36 (d, 2H)-2.28 (s, 3H), 2.26 (s, 3H)5.91 (s, 1H, H-4)[4]
4-bromo-1,3-dimethyl-1H-pyrazole -3.69 (s, 3H)-2.15 (s, 3H, C₃-CH₃), 7.39 (s, 1H, H-5)[5]

From this comparison, we can observe several key trends:

  • Phenyl Protons: The chemical shifts of the phenyl protons are consistently found in the aromatic region (7.2-7.6 ppm), as expected.

  • Methyl Protons: The N-methyl protons are generally observed at a lower field (more deshielded) compared to the C-methyl protons due to the direct attachment to the electronegative nitrogen atom.

  • Effect of Bromine at C4: In 4-bromo-1,3-dimethyl-1H-pyrazole, the absence of a proton at the C4 position simplifies the spectrum. The presence of bromine at C4 in our target molecule is predicted to have a minor influence on the chemical shifts of the adjacent methyl groups compared to the unsubstituted analog.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible ¹H NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating standard practices for sample preparation and instrument setup.

Diagram 1: Workflow for ¹H NMR Data Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh ~5-10 mg of sample Solvent Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl₃) Sample->Solvent TMS Add internal standard (e.g., TMS) Solvent->TMS Tube Transfer to a 5 mm NMR tube TMS->Tube Instrument Place sample in NMR spectrometer Tube->Instrument Lock Lock on the deuterium signal of the solvent Instrument->Lock Shim Shim the magnetic field for homogeneity Lock->Shim Acquire Acquire the ¹H NMR spectrum Shim->Acquire FT Fourier Transform the FID Acquire->FT Phase Phase correct the spectrum FT->Phase Baseline Apply baseline correction Phase->Baseline Integrate Integrate the signals Baseline->Integrate Reference Reference the spectrum to the internal standard Integrate->Reference Assign Assign signals to protons Reference->Assign Compare Compare with predicted and literature data Assign->Compare Report Report the spectral data Compare->Report

Caption: Workflow for acquiring and analyzing ¹H NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the pyrazole derivative.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.

    • Acquire the ¹H NMR spectrum using standard pulse sequences. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Integrate the area under each signal to determine the relative number of protons.

    • Reference the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm.

    • Assign the signals to the respective protons in the molecule based on their chemical shifts, multiplicities, and integration values.

The Causality Behind Experimental Choices

The choice of a deuterated solvent is critical; it must dissolve the sample without contributing interfering signals in the proton spectrum. CDCl₃ is a common choice for many organic compounds due to its good solvating power and the single deuterium lock signal. The addition of an internal standard like TMS is essential for accurate and reproducible chemical shift referencing, allowing for direct comparison of data across different experiments and laboratories. Shimming is a vital step as it corrects for inhomogeneities in the magnetic field, leading to sharper peaks and higher resolution, which is critical for resolving complex multiplets.

Conclusion

This guide provides a comprehensive framework for understanding and interpreting the ¹H NMR spectrum of 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole. By combining predicted data with a comparative analysis of related compounds and a detailed experimental protocol, researchers are well-equipped to perform accurate structural elucidation. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel pyrazole derivatives, thereby supporting the advancement of medicinal chemistry and drug discovery.

References

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. (n.d.).
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México. (n.d.).
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing). (n.d.).
  • 1,5-Dimethyl-3-phenyl-1H-pyrazol-4-ol - Benchchem. (n.d.).
  • Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm] - ResearchGate. (n.d.).
  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. (n.d.).
  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. (n.d.).
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.).
  • PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet - Der Pharma Chemica. (n.d.).
  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate - SIOC Journals. (n.d.).
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - ResearchGate. (n.d.).
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - MDPI. (n.d.).
  • (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - ResearchGate. (n.d.).
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (n.d.).
  • 4-Methylpyrazole(7554-65-6) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 3-Methylpyrazole(1453-58-3) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 1-Methylpyrazole(930-36-9) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).
  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. - ResearchGate. (n.d.).
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (n.d.).
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - KTU ePubl. (n.d.).
  • 4-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2 | CID 12615416 - PubChem. (n.d.).
  • 1H-Pyrazole, 3,5-dimethyl-1-phenyl- - the NIST WebBook. (n.d.).

Sources

Definitive Guide: Distinguishing Pyrazole Regioisomers via NOE NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet its synthesis via


-alkylation or condensation often yields a mixture of 1,3-  and 1,5-disubstituted  regioisomers. Distinguishing these isomers is critical for Structure-Activity Relationship (SAR) studies, as the biological activity often hinges on the precise vector of the substituents.

While X-ray crystallography is absolute, it requires single crystals. HMBC (


H-

N) is powerful but often requires labeled substrates or long acquisition times. Nuclear Overhauser Effect (NOE) NMR spectroscopy remains the most efficient, accessible, and definitive solution-state method for routine assignment.

This guide provides a validated workflow to distinguish pyrazole regioisomers using NOE, supported by mechanistic rationale, experimental protocols, and comparative data.

The Regioisomer Challenge

When a 3-substituted pyrazole tautomer is alkylated, two products are possible:

  • 1,3-Isomer (Target A): The electrophile (

    
    ) attaches to the nitrogen distal to the substituent (
    
    
    
    ). This is often sterically favored.
  • 1,5-Isomer (Target B): The electrophile (

    
    ) attaches to the nitrogen proximal to the substituent (
    
    
    
    ). This creates a "clash" zone but is observed under specific conditions or with specific directing groups.
The Structural Geometry

The distinction relies on the spatial proximity of the


-substituent protons to the C-substituent protons.
  • Distance in 1,3-isomer: The

    
    -substituent is adjacent to the C5-proton . Distance: 
    
    
    
    (Strong NOE).
  • Distance in 1,5-isomer: The

    
    -substituent is adjacent to the C5-substituent . Distance: 
    
    
    
    (Strong NOE to substituent protons). The pyrazole proton is at C3, which is remote (
    
    
    ) from the
    
    
    group.

Mechanistic Basis & Logic

The Nuclear Overhauser Effect relies on cross-relaxation between spins in close spatial proximity (


).
The "NOE Ruler" for Pyrazoles
Feature1,3-Disubstituted Pyrazole (

)
1,5-Disubstituted Pyrazole (

)
N1-Substituent Environment Adjacent to H-5 (Proton)Adjacent to R2 (Substituent)
Key NOE Correlation

(Strong)

(Strong)
Secondary NOE No NOE to

No NOE to

(H-3 is too far)
Diagnostic Outcome "Ring Proton Interaction" "Substituent Interaction"
Visualization of the Decision Pathway

PyrazoleAssignment Start Synthesized N-Substituted Pyrazole (Mixture or Single Isomer) Exp Run 1D NOE / 2D NOESY (Irradiate N-R group) Start->Exp Decision Observe NOE to Pyrazole Ring Proton? Exp->Decision Result13 Assignment: 1,3-Isomer (N-R is close to H-5) Decision->Result13 YES (Strong Signal) CheckSub Check: Is there NOE to C-Substituent protons? Decision->CheckSub NO Result15 Assignment: 1,5-Isomer (N-R is close to Substituent) CheckSub->Result13 Ambiguous/Weak (Re-eval HMBC) CheckSub->Result15 YES

Caption: Logical workflow for assigning pyrazole regioisomers based on NOE correlations.

Experimental Protocol

A. Sample Preparation[7][8][9]
  • Concentration: 10–20 mg in 0.6 mL deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ).
  • Solvent Choice: DMSO-

    
     is preferred if the pyrazole protons are broad or exchangeable, though CDCl
    
    
    
    provides sharper lines for NOE.
  • Degassing: For 1D NOE difference experiments, dissolve oxygen (paramagnetic) can shorten

    
     relaxation. Briefly sparge with nitrogen or argon for 2 minutes for optimal sensitivity.
    
B. Acquisition Parameters (Bruker/Varian Standard)
  • 1D NOE Difference (Targeted):

    • Selectivity: Best for quick checks.

    • Irradiation: On-resonance at the

      
      -methyl/alkyl signal; Off-resonance at a blank region.
      
    • Mixing Time: Not applicable (saturation transfer). Use an irradiation time of 2–3 seconds (approx 3-5

      
      ).
      
  • 2D NOESY (Comprehensive):

    • Pulse Sequence: noesygpphpp (gradient selected).

    • Mixing Time (

      
      ):  400–600 ms. (Too short = no signal; Too long = spin diffusion).
      
    • Relaxation Delay (

      
      ):  2–3 seconds.
      
  • 2D ROESY (For Mid-Size Molecules):

    • If MW is 600–1200 Da, NOE may be zero (crossover region). Use ROESY (mixing time 200–300 ms).

C. Data Processing
  • Phasing: Critical for NOESY. Ensure diagonal peaks are negative (usually phased up/down depending on convention) and cross-peaks have the same sign as diagonal (for ROESY) or opposite sign (for NOESY in small molecules).

  • Symmetrization: Avoid. It can generate artifacts.

Comparative Analysis: NOE vs. Alternatives

While NOE is the focus, understanding its standing against other methods validates the choice.

MethodSpecificity for PyrazolesProsCons
NOE / NOESY High Direct spatial evidence; distinguishes 1,3 vs 1,5 easily if R-groups have protons.Fails if substituents are "silent" (e.g., Cl, Br, NO

) at both C3/C5.

C Chemical Shift
Medium C5 is typically upfield of C3 in

-alkyl pyrazoles (

).
Dependent on substituent electronics; can be ambiguous with electron-withdrawing groups.

H-

N HMBC
Very High Definitive connectivity (

vs

).
Requires high concentration or cryoprobe;

N natural abundance is low (0.37%).

H-

C HMBC
High

-Alkyl protons show strong

to C5.
Requires unambiguous assignment of C3 vs C5 first.
Case Study Data: 1-Methyl-Phenylpyrazole

Consider the methylation of 3-phenyl-1H-pyrazole.

Isomer A (1-Methyl-3-phenylpyrazole):

  • NOE Observation: Irradiation of

    
    -Me (
    
    
    
    3.9) shows enhancement of H-5 (
    
    
    7.4, doublet).

Isomer B (1-Methyl-5-phenylpyrazole):

  • NOE Observation: Irradiation of

    
    -Me (
    
    
    
    3.8) shows enhancement of Phenyl ortho-protons (
    
    
    7.5).
  • NOE Absence: No enhancement of the pyrazole proton (H-3).

Advanced Validation: The HMBC Cross-Check

If NOE data is ambiguous (e.g., overlapping signals), use the


 HMBC rule .
  • Pathway:

    
    .
    
  • Observation: In the HMBC spectrum, the

    
    -methyl protons will show a strong correlation to C5 .
    
  • Differentiation:

    • If C5 is a CH (1,3-isomer), the correlation lands on a methine carbon (check HSQC).

    • If C5 is quaternary (1,5-isomer), the correlation lands on a quaternary carbon.

HMBC_Pathway Me N-Methyl Protons N1 N1 Me->N1 1-bond (invisible in HMBC) C5 C5 Carbon Me->C5 3-bond coupling (STRONG HMBC CORRELATION) N1->C5 1-bond

Caption: The diagnostic 3-bond HMBC correlation from N-Methyl to C5.

References

  • Regioselective Synthesis and NMR Analysis: Li, X.; et al. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. J. Org.[1][2] Chem.2017 , 82, 8864–8872.[1]

  • NOE Methodology in Heterocycles: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier, 2016 .

  • Tautomerism and Assignment: Alkorta, I.; et al. Tautomerism and NMR Spectroscopy of Azoles. Magn. Reson. Chem.2004 , 42, 891.

  • 15N HMBC Applications: Martin, G. E.; Hadden, C. E.[3] Long-Range 1H-15N Heteronuclear Shift Correlation. J. Nat. Prod.2000 , 63, 543.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.